(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine

Catalog No.
S1532321
CAS No.
146504-07-6
M.F
C11H22N2O2
M. Wt
214.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine

CAS Number

146504-07-6

Product Name

(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine

IUPAC Name

tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1

InChI Key

AKVIZYGPJIWKOS-RKDXNWHRSA-N

SMILES

CC(C)(C)OC(=O)NC1CCCCC1N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N

Organocatalyst:

(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine can act as an organocatalyst in organic reactions. A study published in the Journal of the American Chemical Society demonstrates its ability to promote the intramolecular desymmetrization of cyclohexanones, leading to the formation of 2-azabicyclo[3.3.1]nonane derivatives with high enantioselectivity. [] This research highlights the potential of this molecule in developing novel and efficient catalytic processes for the synthesis of complex chiral molecules.

Chiral Ligand Precursor:

(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine serves as a valuable precursor for the synthesis of chiral ligands. These ligands can be employed in various asymmetric transformations, enabling the control of product chirality. For example, a study published in Tetrahedron Letters describes the use of a nickel complex derived from (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine as a catalyst for the Michael addition reaction of 1,3-dicarbonyl compounds to nitroalkenes, achieving excellent enantioselectivities. [] This research exemplifies the utility of this molecule in designing efficient and selective catalysts for various asymmetric reactions.

(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine is a chiral diamine compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on one of its amino functionalities. Its molecular formula is C₁₁H₂₂N₂O₂, and it has a molar mass of 214.3 g/mol. The compound appears as a white powder and has a melting point of approximately 114-115 °C . It serves as an important intermediate in organic synthesis, particularly in the field of asymmetric catalysis and coordination chemistry.

. It facilitates:

  • Asymmetric Addition: This compound plays a significant role in the asymmetric addition of Grignard reagents to ketones, leading to the formation of enantioenriched tertiary alcohols .
  • Intramolecular Desymmetrization: It acts as an organocatalyst in the intramolecular desymmetrization of cyclohexanones, yielding 2-azabicyclo[3.3.1]nonane .
  • Michael Addition Reactions: It is also used as a starting material for synthesizing chiral nickel catalysts applicable in Michael addition reactions involving 1,3-dicarbonyl compounds .

The compound exhibits notable biological activities, particularly in cancer research:

  • Cell Cycle Effects: Derivatives of (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
  • Enzyme Interaction: It can influence enzyme activity by forming complexes with metal ions, which modulate biochemical pathways involved in cellular metabolism and signaling .

The synthesis of (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine typically involves:

  • Protection of Amines: The primary amine groups are protected using tert-butyl chloroformate to form the Boc derivative.
  • Cyclization: The reaction conditions are optimized to ensure the formation of the trans isomer.
  • Purification: The final product is purified through crystallization or chromatography techniques .

(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine finds applications in:

  • Organocatalysis: As an organocatalyst for various asymmetric reactions.
  • Synthesis of Chiral Compounds: Used as a precursor for synthesizing chiral intermediates in pharmaceuticals and agrochemicals.
  • Coordination Chemistry: Acts as a ligand in metal complexation studies .

Studies have shown that (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine interacts with various biomolecules:

  • Metal Complexation: It forms stable complexes with transition metals, influencing their catalytic properties.
  • Biochemical Pathways: The compound's interactions can affect gene expression and cellular signaling pathways, impacting cellular functions significantly .

Several compounds share structural similarities with (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(1R,2S)-N-Boc-1,2-CyclohexanediamineSimilar structure but different stereochemistryExhibits different biological activity profiles
N,N'-Di-Boc-1,2-CyclohexanediamineTwo Boc groups instead of oneEnhanced stability and reactivity
(S,S)-N-Boc-1,2-DiaminopropaneShorter carbon chainDifferent reactivity patterns due to chain length
1,2-DiaminocyclohexaneUnprotected amine groupsMore reactive but less stable than Boc-protected forms

These compounds highlight the unique properties of (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine in terms of its stability and specific applications in asymmetric synthesis and catalysis.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

214.168127949 g/mol

Monoisotopic Mass

214.168127949 g/mol

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (97.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(1R,2R)-Boc-1,2-diaminocyclohexane

Dates

Last modified: 08-15-2023

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